3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine is a chemical compound that belongs to the quinoline family
Preparation Methods
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
N-Benzylation: The N-benzyl group can be introduced through alkylation reactions using benzyl halides.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Material Science: It can be used in the development of new materials with specific properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine can be compared with other quinoline derivatives, such as:
3-((4-chlorophenyl)sulfonyl)-6-fluoro-N-(4-methylbenzyl)quinolin-4-amine: This compound has a fluorine atom instead of a methoxy group, which may alter its biological activity and chemical properties.
3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-(4-methylbenzyl)quinolin-4-amine: This compound has an additional methoxy group, which may enhance its activity or alter its solubility.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-16-3-5-17(6-4-16)14-27-24-21-13-19(30-2)9-12-22(21)26-15-23(24)31(28,29)20-10-7-18(25)8-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFIKMQBESTRJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.